Methyl 3-isopropylpicolinate
Description
Methyl 3-isopropylpicolinate is a methyl ester derivative of 3-isopropylpicolinic acid, characterized by a pyridine ring substituted with an isopropyl group at the 3-position and a methyl ester moiety at the 2-position. Pyridine-based esters are often employed as intermediates in organic synthesis due to their reactivity and tunable physicochemical properties .
Properties
IUPAC Name |
methyl 3-propan-2-ylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)8-5-4-6-11-9(8)10(12)13-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPCVBJLNVOCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isopropylpicolinate typically involves the esterification of 3-isopropylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of
Comparison with Similar Compounds
The following analysis compares Methyl 3-isopropylpicolinate with structurally related compounds, emphasizing substituent effects, ester groups, and applications.
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- This could influence its suitability in catalytic reactions or ligand design . Amino and methoxy groups in Methyl 3-amino-6-methoxypicolinate increase polarity, enhancing solubility in polar solvents but possibly limiting volatility compared to the isopropyl-substituted analog .
- Ester Group Influence: Methyl esters (e.g., this compound) typically exhibit higher volatility than ethyl esters (e.g., Ethyl 3-isopropylpicolinate), making them preferable in gas chromatography applications (as seen in methyl esters of diterpenoids in ) . Ethyl esters may offer improved stability in certain reaction conditions due to reduced electrophilicity of the ester carbonyl group .
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